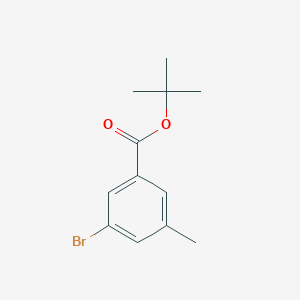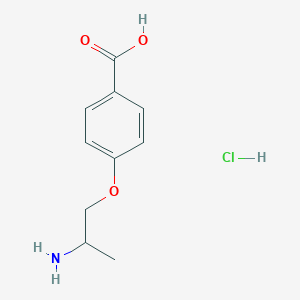
1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with urea functionalities and specific substituents like chlorophenyl and morpholino groups are of interest due to their potential biological activities and applications in various fields, including pharmaceuticals and material sciences. Their synthesis and characterization contribute significantly to understanding their chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related urea derivatives often involves structure-based design and simple, efficient methodologies. For instance, Weiwei Li et al. (2019) described the synthesis of 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives showing potent activity against human chronic myeloid leukemia (CML) cell lines, highlighting the importance of specific substituents in achieving biological activity (Li et al., 2019).
Molecular Structure Analysis
The crystal structure analysis of similar compounds, such as 1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea, has been carried out to understand the arrangement of molecules and intra- and intermolecular interactions. These analyses provide insights into the compound's stability and reactivity (Zhong et al., 1998).
Chemical Reactions and Properties
Compounds in this category can undergo various chemical reactions, including cyclocondensation reactions and interactions with nucleophiles, leading to the formation of heterocyclic compounds with potential biological activities. For example, reactions involving urea and thioureas with specific reagents have been explored to synthesize compounds with improved antimicrobial and plant growth regulator activities (Xin-jian et al., 2006).
Applications De Recherche Scientifique
Antimicrobial Activities
A related compound, 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones, has been synthesized and shown to have significant antimicrobial activity, especially in certain variants like 5o, 5k, and 5m. These compounds have been confirmed by elemental analysis, IR, NMR spectral data, and evaluated for antimicrobial activity, indicating potential in antimicrobial research (Patel & Shaikh, 2011).
Inhibition of Translation Initiation
Symmetrical N,N'-diarylureas have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex and inhibiting cancer cell proliferation. Optimization efforts have focused on improving solubility while maintaining biological activity, leading to the development of non-symmetrical hybrid ureas with potential as anti-cancer agents (Denoyelle et al., 2012).
Anti-CML Activity
Research into 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives has shown potent activity against human chronic myeloid leukemia (CML) cell line K562. The compounds displayed induced-apoptosis effect and exerted their effect via a reduced protein phosphorylation of PI3K/Akt signal pathway, suggesting potential applications in leukemia and cancer treatment (Li et al., 2019).
Neurokinin-1 Receptor Antagonism
A specific compound, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, has been identified as a high affinity, orally active h-NK(1) receptor antagonist. It is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, showcasing the potential of urea derivatives in neuropsychiatric research (Harrison et al., 2001).
Propriétés
IUPAC Name |
1-(2,5-dichlorophenyl)-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2F3N3O2/c19-12-2-3-13(20)14(10-12)24-17(27)25-15-9-11(18(21,22)23)1-4-16(15)26-5-7-28-8-6-26/h1-4,9-10H,5-8H2,(H2,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTARFNKWZGDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dichlorophenyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2488560.png)

![2-((2,5-dimethylphenyl)sulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B2488563.png)


![Methyl 3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2488567.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2488568.png)
![(3Z)-1-benzyl-3-({[2-(trifluoromethyl)phenyl]amino}methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2488569.png)

![4-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-2-((furan-2-ylmethyl)amino)-4-oxobutanoic acid](/img/structure/B2488572.png)



![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2488582.png)